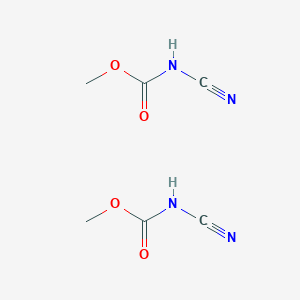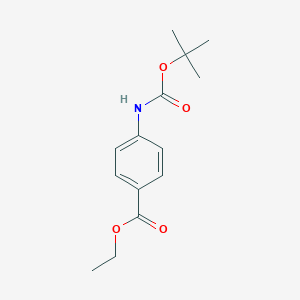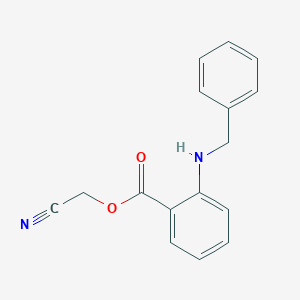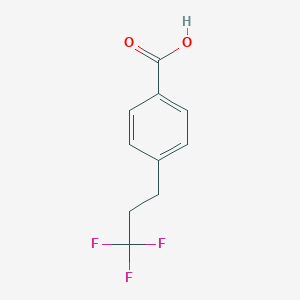
Methylcyanocarbamate dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylcyanocarbamate dimer (MCCD) is a chemical compound that is widely used in scientific research. It is a dimer of methylcyanocarbamate, which is an organic compound with the chemical formula C4H5N2O2. MCCD is an important intermediate for the synthesis of various organic compounds and is used in many laboratory experiments.
Mécanisme D'action
The mechanism of action of Methylcyanocarbamate dimer is not well understood. This compound is believed to inhibit the activity of thymidylate synthase, which is an enzyme that is essential for DNA synthesis. Thymidylate synthase converts deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is a precursor for DNA synthesis. This compound inhibits this enzyme by binding to its active site and preventing the conversion of dUMP to dTMP.
Biochemical and physiological effects:
This compound has been shown to have antitumor and antiviral activities in vitro. It has been shown to inhibit the growth of various tumor cell lines and to inhibit the replication of herpes simplex virus. This compound has also been shown to have antibacterial activity against various bacterial strains. In vivo studies have not been conducted to determine the efficacy of this compound as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Methylcyanocarbamate dimer is a useful intermediate for the synthesis of various organic compounds. It is relatively easy to synthesize and is readily available. This compound has a high melting point and is stable under normal laboratory conditions. However, this compound is toxic and should be handled with care. It can cause irritation to the skin, eyes, and respiratory system. This compound should be used in a fume hood with appropriate personal protective equipment.
Orientations Futures
There are many future directions for the use of Methylcyanocarbamate dimer in scientific research. This compound could be used in the synthesis of new drugs with antitumor, antiviral, and antibacterial activities. This compound could also be used in the synthesis of new materials with unique properties. The mechanism of action of this compound could be further studied to determine its potential as a therapeutic agent. New synthetic methods for this compound could be developed to improve its yield and purity.
Méthodes De Synthèse
Methylcyanocarbamate dimer can be synthesized by the reaction of cyanogen chloride with dimethylamine in the presence of a base. The reaction proceeds in two steps. In the first step, cyanogen chloride reacts with dimethylamine to form methylcyanocarbamate. In the second step, two molecules of methylcyanocarbamate react with each other to form this compound. The overall reaction can be represented as:
2 (CH3)2NH + ClCN → (CH3)2NCOOCN + HCl
(CH3)2NCOOCN → (CH3)2NC(CN)COOCN
Applications De Recherche Scientifique
Methylcyanocarbamate dimer is widely used in scientific research as an intermediate for the synthesis of various organic compounds. It is used in the synthesis of pyrimidine derivatives, which have antitumor and antiviral activities. This compound is also used in the synthesis of 2,4,6-trisubstituted pyrimidines, which have potential anticancer activity. This compound is used in the synthesis of various heterocyclic compounds, which have biological activities such as antibacterial, antifungal, and antiviral activities.
Propriétés
| 100753-38-6 | |
Formule moléculaire |
C3H4N2O2 |
Poids moléculaire |
200.15 g/mol |
Nom IUPAC |
methyl N-cyanocarbamate |
InChI |
InChI=1S/2C3H4N2O2/c2*1-7-3(6)5-2-4/h2*1H3,(H,5,6) |
Clé InChI |
ZSYJMXLJNPEAGP-UHFFFAOYSA-N |
SMILES |
COC(=O)NC#N.COC(=O)NC#N |
SMILES canonique |
COC(=O)NC#N.COC(=O)NC#N |
| 21729-98-6 | |
Synonymes |
MCCD methylcyanocarbamate dime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[[(1,1-Dimethyl)dimethylsily]oxy]pentanedioic acid monomethyl ester](/img/structure/B9162.png)




![Furo[2,3-c]pyridin-3(2H)-one, 2-methyl-(9CI)](/img/structure/B9171.png)

![Bicyclo[4.2.0]octa-1,3,5-triene-2,3-diol, 7-(4,5-dihydro-1H-imidazol-2-yl)-(9CI)](/img/structure/B9178.png)




